pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate
Overview
Description
Pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate typically involves multiple steps:
Conversion of Benzoic Acid to Ethyl Benzoate: Benzoic acid is first converted to ethyl benzoate using ethanol and a catalytic amount of sulfuric acid.
Formation of Benzohydrazide: Ethyl benzoate is then reacted with hydrazine hydrate to form benzohydrazide.
Synthesis of 5-Phenyl-1,3,4-Oxadiazol-2-Thiol: Benzohydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide to form 5-phenyl-1,3,4-oxadiazol-2-thiol.
Final Step: The 5-phenyl-1,3,4-oxadiazol-2-thiol is then reacted with pentyl bromoacetate in the presence of a base such as sodium hydride in dimethylformamide (DMF) to yield this compound
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The phenyl ring and the oxadiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings .
Scientific Research Applications
Pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in various biological assays to study its effects on different biological systems
Mechanism of Action
The mechanism of action of pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfur atom can form bonds with metal ions, affecting the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides: These compounds have similar structures but different substituents on the acetamide group.
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: This compound has a piperidine ring instead of a pentyl group.
Uniqueness
Pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate is unique due to its specific combination of a pentyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-3-7-10-19-13(18)11-21-15-17-16-14(20-15)12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTKLUSXIBXKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366025 | |
Record name | Pentyl [(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-21-6 | |
Record name | Pentyl [(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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